molecular formula C57H107NO29S B14861309 PEG24-SATA (S-acetyl-PEG24-NHS ester)

PEG24-SATA (S-acetyl-PEG24-NHS ester)

Cat. No.: B14861309
M. Wt: 1302.5 g/mol
InChI Key: WFVYELGXWGCQMR-UHFFFAOYSA-N
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Description

PEG24-SATA (S-acetyl-PEG24-NHS ester) is a heterobifunctional crosslinker featuring a 24-unit polyethylene glycol (PEG) spacer. Its structure includes two reactive groups:

  • N-hydroxysuccinimide (NHS) ester: Reacts with primary amines (e.g., lysine residues on proteins) to form stable amide bonds.
  • S-acetylthiol (SATA) group: A protected thiol that can be deacetylated (via hydroxylamine or other reducing agents) to expose a reactive thiol (-SH) group for conjugation with maleimide- or iodoacetyl-modified molecules.

The PEG24 spacer enhances aqueous solubility and reduces steric hindrance during bioconjugation. PEG24-SATA is widely used in controlled, step-wise protein modification, antibody-drug conjugates (ADCs), and nanoparticle functionalization .

Properties

Molecular Formula

C57H107NO29S

Molecular Weight

1302.5 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-acetylsulfanylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C57H107NO29S/c1-54(59)88-53-52-86-51-50-85-49-48-84-47-46-83-45-44-82-43-42-81-41-40-80-39-38-79-37-36-78-35-34-77-33-32-76-31-30-75-29-28-74-27-26-73-25-24-72-23-22-71-21-20-70-19-18-69-17-16-68-15-14-67-13-12-66-11-10-65-9-8-64-7-6-63-5-4-57(62)87-58-55(60)2-3-56(58)61/h2-53H2,1H3

InChI Key

WFVYELGXWGCQMR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)SCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Features of PEG24-SATA and Analogous Compounds

Compound Reactive Groups PEG Length Key Features Applications Stability/Cleavability
PEG24-SATA NHS ester, S-acetylthiol 24 units Thiol reactivity after deprotection; controlled conjugation Step-wise protein modification, ADCs, controlled drug release Cleavable via deacetylation
SPDP-PEG24-NHS ester NHS ester, SPDP (disulfide) 24 units Reacts with amines and thiols; disulfide bond cleavable in reducing environments Intracellular delivery, reversible conjugates (e.g., antibody fragments) Cleavable (disulfide bond)
Methyltetrazine-PEG24-NHS ester NHS ester, Methyltetrazine 24 units Bioorthogonal click chemistry (inverse electron-demand Diels-Alder reaction) Live-cell imaging, pretargeted therapy, in vivo labeling Non-cleavable (stable tetrazine)
Azido-PEG24-NHS ester NHS ester, Azide 24 units Click chemistry (CuAAC or SPAAC with alkynes) Surface functionalization, oligonucleotide labeling Non-cleavable
Aldehyde-PEG24-NHS ester NHS ester, Benzaldehyde 24 units Reacts with aminooxy groups (oxime ligation); mild reaction conditions Site-specific ADC conjugation, carbohydrate labeling Non-cleavable
mPEG24-NHS ester NHS ester, Methoxy 24 units Simple amine conjugation; no secondary reactivity PEGylation (reducing immunogenicity), nanoparticle stabilization Non-cleavable

Reactivity and Selectivity

  • PEG24-SATA : Requires sequential activation (amine coupling first, followed by thiol deprotection), enabling precise two-step conjugations. Ideal for sensitive biomolecules .
  • SPDP-PEG24-NHS : Simultaneous amine and thiol reactivity allows for intracellular targeting (disulfide cleavage in glutathione-rich cytoplasm) .
  • Methyltetrazine-PEG24-NHS : Enables rapid, catalyst-free click chemistry with strained alkenes (e.g., TCO), critical for in vivo applications .
  • Azido-PEG24-NHS : Requires copper catalysts (CuAAC) or strain-promoted (SPAAC) systems, limiting biocompatibility in certain settings .
  • Aldehyde-PEG24-NHS : Oxime ligation occurs at neutral pH, minimizing protein denaturation .

Solubility and Stability

  • All PEG24 derivatives exhibit high aqueous solubility due to the hydrophilic PEG spacer.
  • PEG24-SATA : The S-acetyl group enhances storage stability; deacetylation is required for thiol reactivity .
  • SPDP-PEG24-NHS : Disulfide bonds are stable extracellularly but cleave intracellularly, enabling controlled payload release .
  • Methyltetrazine-PEG24-NHS : Tetrazine groups may slightly reduce solubility compared to mPEG24-NHS but remain water-soluble .

Research Findings and Trends

  • PEG Length Optimization : While PEG24 balances solubility and steric effects, shorter PEG chains (e.g., PEG4 in Azido-PEG4-NHS) offer faster reaction kinetics but reduced solubility .
  • Stability Challenges : Aldehyde groups in Aldehyde-PEG24-NHS require stabilization (e.g., PEG shielding) to prevent oxidation during storage .

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